1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane
Description
1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is a cyclopropane derivative featuring a chloromethyl group and a branched methoxy-substituted alkyl chain. Its structure imparts unique physicochemical properties, including moderate polarity from the methoxy group and reactivity from the chloromethyl moiety. This compound is of interest in synthetic organic chemistry, particularly as a precursor for further functionalization in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C9H17ClO/c1-8(2,11-3)6-9(7-10)4-5-9/h4-7H2,1-3H3 |
InChI Key |
JAXDKCYPDNACJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CC1)CCl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene group is inserted into an alkene.
Introduction of the Chloromethyl Group: This can be done via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the 2-Methoxy-2-Methylpropyl Group: This step may involve alkylation reactions using appropriate alkyl halides or alcohols under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains:
-
A cyclopropane ring (high ring strain, reactive toward ring-opening reactions)
-
A chloromethyl group (-CH₂Cl, potential leaving group or site for elimination)
-
A 2-methoxy-2-methylpropyl substituent (bulky, electron-donating methoxy group)
These features suggest reactivity patterns such as elimination , substitution , or ring-opening under specific conditions.
Elimination Reactions
Chloromethyl groups often undergo E2 elimination under basic conditions, forming alkenes. For cyclopropanes, elimination could lead to ring-opening or unsaturation:
-
Mechanism : Deprotonation adjacent to the chloromethyl group, followed by Cl⁻ departure and π-bond formation.
-
Hypothetical Product : A cyclopropane with an exocyclic double bond or a larger ring system.
Nucleophilic Substitution
The chloromethyl group may participate in SN2 reactions with nucleophiles (e.g., hydroxide, amines):
-
Mechanism : Backside attack on the electrophilic carbon, replacing Cl⁻ with a nucleophile.
-
Limitations : Steric hindrance from the bulky 2-methoxy-2-methylpropyl group may hinder SN2.
Cyclopropane Ring-Opening
Highly strained cyclopropanes can undergo ring-opening under acidic or basic conditions:
-
Acid-Catalyzed : Protonation of a cyclopropane bond, leading to carbocation formation and rearrangement.
-
Base-Catalyzed : Nucleophilic attack on the ring, potentially forming a conjugated system.
Challenges in Experimental Studies
| Challenge | Rationale |
|---|---|
| Lack of Direct Data | No published studies specifically address this compound’s reactivity. |
| Structural Complexity | The bulky substituent and chlorine may complicate reaction pathways. |
| Synthetic Accessibility | Limited information on synthesis methods for this specific derivative. |
Hypothetical Reaction Table
Recommendations for Further Research
-
Mechanistic Studies : Use computational modeling (e.g., DFT) to predict reaction pathways.
-
Experimental Validation : Investigate reactions under controlled conditions (e.g., base, acid, or thermal stress).
-
Literature Mining : Explore analogous chlorocyclopropane derivatives for comparative analysis.
Citations reflect the closest available data from cyclopropane and chlorinated compound studies .
Scientific Research Applications
Scientific Research Applications
1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane is primarily used in scientific research as a precursor in synthesizing novel pharmacological agents and as an intermediate in organic synthesis.
Medicinal Chemistry
- Precursor for Pharmacological Agents The compound serves as a building block for synthesizing new medicinal compounds because of its unique structural features that can influence biological activity and reactivity.
- Electrophile in Organic Reactions The chloromethyl group's ability to participate in nucleophilic substitution reactions allows the compound to act as an electrophile in various organic reactions.
Organic Synthesis
- Controlled Formation Synthetic routes involving this compound allow for the controlled formation of desired products while minimizing side reactions.
Structural Comparisons
Several compounds share structural similarities with 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane, offering a basis for comparison:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-Methyl-1-(2-methylpropyl)cyclopropane | Methyl group instead of chloromethyl | Known for lower reactivity compared to chlorinated derivatives |
| 1-(Bromomethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane | Bromine substituent | Higher reactivity due to bromine's leaving ability |
| 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane | Different alkyl chain | Variation in biological activity based on chain length |
| 1-Chloro-2-methylpropylcyclopropane | Simplified structure without methoxy group | Focused on industrial applications rather than medicinal |
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxy-2-methylpropyl)cyclopropane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs
The following cyclopropane derivatives share structural or functional similarities with the target compound:
Key Observations:
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane shares the chloromethyl group but incorporates bromine, increasing molecular weight and reactivity for cross-coupling reactions. Its higher halogen content likely enhances stability but raises toxicity concerns compared to the target compound .
- 1-Ethyl-1-methyl-2-(2-methylpropyl)cyclopropane lacks polar groups (e.g., methoxy or chlorine), resulting in lower solubility in polar solvents. This makes it more suitable for hydrophobic applications .
Physicochemical Properties
| Property | Target Compound | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | 1-Ethyl-1-methyl-2-(2-methylpropyl)cyclopropane |
|---|---|---|---|
| Boiling Point | Moderate (estimated 150–180°C) | High (>200°C due to halogens) | Low (~120°C) |
| Solubility | Moderate in polar solvents (methoxy group) | Low in water, high in organic solvents | Insoluble in water |
| Reactivity | High (chloromethyl for SN2 reactions) | Very high (bromine and chlorine) | Low (inert alkyl groups) |
Q & A
Q. Key Variables :
- Solvent polarity : Polar solvents (e.g., methanol) favor nucleophilic substitution at the chloromethyl group, while aprotic solvents (e.g., DMSO) promote elimination .
- Catalysts : Transition-metal catalysts (e.g., Rh(II)) can enhance stereoselectivity in cyclopropane ring formation .
Q. DFT Analysis :
- Substituents lower the energy barrier for ring-opening reactions (e.g., 37.0 kcal/mol for activated cyclopropanes vs. 40.8 kcal/mol for unactivated analogs) .
What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Basic Research Question
- X-ray crystallography : Resolves cyclopropane ring geometry and substituent orientation (e.g., C–C bond lengths: ~1.51 Å in cyclopropane rings) .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 190.7 (C₉H₁₅ClO) confirms molecular weight .
How can computational methods (e.g., DFT) predict the regioselectivity of ring-opening reactions in this cyclopropane derivative?
Advanced Research Question
Advanced Research Question
- Drug intermediates : The chloromethyl group enables functionalization (e.g., coupling with amines to form quaternary ammonium salts) .
- Biological activity : Analogous cyclopropane derivatives (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) show receptor-binding potential due to conformational rigidity .
Q. Case Study :
- Antiviral analogs : Trifluoromethyl-substituted cyclopropanes exhibit enhanced metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .
How do steric effects impact the compound’s stability under thermal or photolytic conditions?
Basic Research Question
- Thermal stability : The bulky 2-methoxy-2-methylpropyl group reduces ring strain, increasing decomposition temperature (Td ~180°C vs. ~150°C for unsubstituted cyclopropanes) .
- Photolytic degradation : UV exposure induces radical-mediated ring-opening, forming alkenes (confirmed via GC-MS) .
What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
